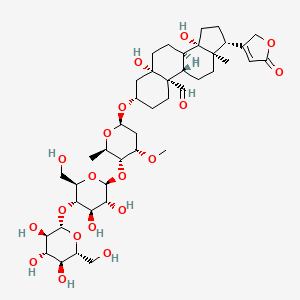

Strophanthidin 3-diglucosylcymarose

Description

Structure

2D Structure

Properties

Molecular Formula |

C42H64O19 |

|---|---|

Molecular Weight |

872.9 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C42H64O19/c1-19-35(60-38-34(51)32(49)36(27(16-44)59-38)61-37-33(50)31(48)30(47)26(15-43)58-37)25(54-3)13-29(56-19)57-21-4-9-40(18-45)23-5-8-39(2)22(20-12-28(46)55-17-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43-44,47-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31+,32-,33-,34-,35-,36-,37+,38+,39-,40+,41+,42+/m1/s1 |

InChI Key |

CTNPHHZPAJYPFO-QFLJTSPFSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Strophanthidin 3 Diglucosylcymarose

Botanical and Zoological Sources

The distribution of Strophanthidin (B154792) 3-diglucosylcymarose and related cardiac glycosides spans both the plant and animal kingdoms, where they often serve as defense mechanisms.

Isolation from Strophanthus Species

The primary and most historically significant sources of Strophanthidin 3-diglucosylcymarose are plants belonging to the genus Strophanthus, particularly Strophanthus kombe and Strophanthus gratus. mdpi.comnih.gov

The ripe seeds of S. kombe are particularly rich in cardiac glycosides, containing 8–10% of a mixture known as k-strophanthin. youtube.comreactome.org this compound (k-strophanthoside) is a principal component of this mixture. reactome.org Its structure has been identified as strophanthidin 3β-[O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-β-D-cymaropyranoside]. nih.gov Upon hydrolysis, it yields the aglycone strophanthidin and a trisaccharide composed of two glucose units and one cymarose unit. youtube.com Historically, extracts from these seeds were utilized in the preparation of arrow poisons due to their potent effects on heart muscle. wikipedia.org

Strophanthus gratus is another significant source, containing the cardiac glycoside ouabain (B1677812) (also known as g-strophanthin). researchgate.netmdpi.com While structurally different from k-strophanthoside (B1200544), the presence of potent cardiac glycosides is a defining characteristic of the genus. nih.gov

Table 1: Key Strophanthus Species and their Glycosides

| Species | Primary Glycoside(s) | Part of Plant |

|---|---|---|

| Strophanthus kombe | k-strophanthoside, Cymarin, k-strophanthin-β | Seeds |

| Strophanthus gratus | Ouabain (g-strophanthin) | Seeds |

Identification in Traditional Medicinal Plants

Cardiac glycosides have also been identified in various plants used in traditional medicine systems.

Semen Lepidii : The dried mature seeds of Lepidium apetalum, known as Semen Lepidii or "Beitinglizi" in Traditional Chinese Medicine, have been found to contain various secondary metabolites, including cardiac glycosides. researchgate.netchemicalbook.com These seeds are traditionally used for their effects on lung and fluid balance. medchemexpress.com

Antiaris toxicaria : Commonly known as the Upas tree, this plant is a well-documented source of a complex mixture of toxic cardiac glycosides in its latex. nih.govyoutube.comnih.gov This latex has been famously used as an arrow poison in Southeast Asia. youtube.com Phytochemical analyses have led to the isolation of numerous cardenolides from the trunk bark and latex of this species. abcam.comnih.gov

Occurrence in Amphibian Species

Certain animal species, notably amphibians, have developed the ability to sequester or synthesize cardiac glycosides as a defense mechanism against predators. The venom of some toads, such as the cane toad (Bufo marinus), contains significant quantities of cardiac glycosides. umaryland.edu These compounds are structurally and functionally similar to those found in plants. Research has also shown that cardiac glycosides like digoxin (B3395198) and ouabain can affect excitation-contraction coupling in the skeletal muscle fibres of frogs. nih.gov

Precursor Compounds and Metabolic Pathways

The biosynthesis of cardenolides like strophanthidin is a specialized branch of the much broader steroid synthesis pathway. The process begins with cholesterol and proceeds through several key intermediate compounds.

Steroid Precursors (e.g., Cholesterol)

Cholesterol is the fundamental precursor for the biosynthesis of all steroid hormones and related compounds, including cardenolides. reactome.orgnih.gov In plants, cholesterol can be converted into C23 cardenolides. The intricate process of converting the C27 sterol cholesterol into the C23 cardenolide skeleton involves multiple enzymatic steps, primarily the cleavage of a portion of the cholesterol side chain. mdpi.com

Table 2: Key Precursors in Cardenolide Biosynthesis

| Precursor | Class | Role |

|---|---|---|

| Cholesterol | Sterol | The foundational C27 steroid from which the pathway begins. |

| Pregnenolone (B344588) | Progestogen | A key C21 intermediate formed from cholesterol. |

| Androsta-4,9(11)-dien-3,17-dione | Androstane (B1237026) | A representative C19 steroid intermediate reflecting further modification of the steroid nucleus. |

Intermediate Metabolites

The conversion of cholesterol to the strophanthidin aglycone involves the formation of several critical intermediate molecules.

Pregnenolone : The first committed step in steroidogenesis is the conversion of cholesterol to pregnenolone. nih.govwikipedia.org This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme complex (P450scc or CYP11A1), primarily within the mitochondria. researchgate.net Pregnenolone, a C21 steroid, serves as the central branch point for the synthesis of most other steroid hormones and is a direct precursor in the cardenolide pathway.

Androsta-4,9(11)-dien-3,17-dione : Following the formation of C21 pregnane (B1235032) derivatives, further enzymatic modifications occur. The steroid biosynthesis pathway can lead to C19 androstane derivatives like androstenedione. researchgate.net Androsta-4,9(11)-dien-3,17-dione is a specific androstane derivative, representing the type of modified steroid nucleus that can be a substrate for the subsequent enzymatic reactions that build the characteristic five-membered lactone ring and introduce specific hydroxylations (e.g., at the C14 position) required to form the final cardenolide aglycone. The pathway from pregnenolone to cardenolides is complex and involves intermediates such as progesterone (B1679170) and various pregnane derivatives.

Enzymatic Biotransformations

The formation of this compound from its steroidal precursors is a cascade of precisely controlled enzymatic reactions. Key among these are hydroxylation events catalyzed by cytochrome P450 enzymes and the sequential addition of sugar moieties by glycosyltransferases.

The biosynthesis of the strophanthidin aglycone begins with a sterol precursor, such as cholesterol or phytosterols. nih.gov An initial critical step is the side-chain cleavage of the sterol to form pregnenolone, a reaction catalyzed by cytochrome P450 enzymes of the CYP87A family. nih.gov Subsequent modifications, including several hydroxylation steps, are essential to form the final aglycone structure.

One of the most crucial yet challenging steps is the introduction of a hydroxyl group at the C14 position of the steroid core, which is characteristic of cardiac glycosides. Research into the plant Calotropis gigantea, which also produces cardenolides, has identified a specific cytochrome P450, CYP11411 , involved in this process. Through functional verification of candidate P450 genes, it was determined that CYP11411 can catalyze the hydroxylation of the C14 position. However, this enzyme was found to produce a C14α-hydroxyl group, which is the opposite stereoisomer (epimer) of the C14β-hydroxyl group required for the bioactivity of strophanthidin. This finding underscores the stereospecific complexity of cardenolide biosynthesis and highlights that while enzymes like CYP11411 are involved in C14 hydroxylation, the precise enzyme responsible for the C14β configuration in Strophanthus remains a subject of ongoing investigation.

Table 1: Investigated Cytochrome P450 Enzymes in Cardenolide Biosynthesis

| Enzyme Family | Specific Enzyme Example | Organism Studied | Catalytic Function | Reference |

|---|---|---|---|---|

| CYP87A | DpCYP87A106 | Digitalis purpurea | Sterol side-chain cleavage to form pregnenolone | nih.gov |

| CYP114 | CYP11411 | Calotropis gigantea | Catalyzes C14α-hydroxylation of steroid precursors | |

Glycosylation, the enzymatic attachment of sugars to the aglycone, is the final key stage in the biosynthesis of this compound. This process is carried out by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govmdpi.com These enzymes transfer a sugar moiety from an activated donor, typically a UDP-sugar, to the acceptor molecule—in this case, the strophanthidin aglycone or its partially glycosylated intermediates. nih.gov

The formation of the specific trisaccharide chain (cymarose-glucose-glucose) involves a sequential process catalyzed by distinct UGTs, each with high specificity for its substrate (the acceptor) and the sugar to be transferred. The process likely begins with the attachment of cymarose to the 3β-hydroxyl group of strophanthidin, followed by the sequential addition of two glucose molecules.

While the exact UGTs from Strophanthus kombe have not been fully characterized, research in other cardenolide-producing plants provides a clear model. In the wallflower Erysimum cheiranthoides, two UGTs, UGT73C44 and UGT73C45 , have been identified. nih.gov In vitro and in planta assays confirmed that UGT73C44, in particular, can effectively glucosylate the strophanthidin aglycone, demonstrating its role in cardenolide biosynthesis. nih.gov This discovery lays the groundwork for identifying the homologous enzymes in Strophanthus that assemble the complete sugar chain of this compound.

Biotechnological Approaches for Biosynthesis Research

The complexity of cardenolide biosynthetic pathways in their native plants necessitates advanced biotechnological tools for their elucidation and for optimizing the production of these valuable compounds for research.

Heterologous expression, which involves transferring the genes for a biosynthetic pathway from the native plant into a more easily manipulated host organism, is a powerful strategy for studying enzyme function. springernature.com Microorganisms like baker's yeast (Saccharomyces cerevisiae) are frequently used as host systems due to their well-understood genetics and rapid growth. nih.govfau.de

This approach has been successfully applied to the cardenolide pathway. Researchers have engineered S. cerevisiae strains to express multiple genes from different organisms (plant, mammal, bacteria) to reconstruct segments of the cardenolide biosynthetic pathway. nih.gov For instance, a yeast strain was engineered to express five consecutive enzymes, including a Δ⁵-3β-hydroxysteroid dehydrogenase from Digitalis lanata and a steroid 21-hydroxylase from Mus musculus, enabling the conversion of externally supplied pregnenolone into 5β-pregnane-3β,21-diol-20-one, a key intermediate in cardenolide synthesis. nih.govfau.de Similarly, yeast has been used to express and confirm the function of plant P450 enzymes, such as the CYP87A family members that initiate the pathway. nih.gov These systems provide a controlled environment to verify the function of individual enzymes, like UGTs or P450s, away from the complex metabolic background of the plant.

Metabolic profiling is an essential tool for understanding the production of secondary metabolites in plants. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are used to analyze extracts from Strophanthus kombe seeds. nih.gov This allows for the identification and quantification of the full spectrum of cardenolides present, including this compound (k-strophanthoside) and its biosynthetic precursors and related compounds. nih.govnih.gov Such detailed metabolic snapshots are crucial for identifying bottlenecks in the biosynthetic pathway.

This knowledge can then be applied in metabolic engineering to enhance the production of desired compounds. mdpi.com Strategies include:

Suppression of competing pathways : By down-regulating genes in metabolic branches that compete for the same precursors, more of the substrate pool can be funneled towards the target compound.

These engineering strategies, often guided by metabolic profiling data and validated in heterologous systems, hold significant promise for optimizing the research-scale production of specific cardenolides like this compound. nih.gov

Advanced Analytical Methodologies in Strophanthidin 3 Diglucosylcymarose Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation of individual cardiac glycosides from complex mixtures, such as plant extracts. The choice of chromatographic technique is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the separation of strophanthin (B611039) glycosides. nih.gov The technique's high resolution and efficiency make it ideal for distinguishing between structurally similar compounds within a mixture. In the analysis of Strophanthidin (B154792) 3-diglucosylcymarose and related compounds, HPLC is often used with a gradient elution system. This involves a gradual change in the mobile phase composition, typically a mixture of an aqueous solvent and an organic modifier like acetonitrile (B52724), to effectively separate compounds with varying polarities. nih.gov The use of an acidic modifier, such as formic acid, in the mobile phase can improve peak shape and enhance ionization for subsequent mass spectrometry detection. nih.gov

| Parameter | Typical Conditions for Cardiac Glycoside Analysis |

| Stationary Phase | Reverse-Phase C18 |

| Mobile Phase | Water with 1% formic acid and Acetonitrile |

| Elution Mode | Gradient |

| Detection | UV (218-220 nm), Mass Spectrometry |

This table presents typical starting parameters for the HPLC analysis of strophanthin glycosides; specific conditions for Strophanthidin 3-diglucosylcymarose may be further optimized.

For the separation of cardiac glycosides, reverse-phase chromatography with a C-18 stationary phase is a standard and effective approach. nih.gov In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, being a moderately polar molecule due to its sugar moieties, interacts with the C-18 stationary phase. By carefully controlling the polarity of the mobile phase, its separation from other related glycosides and impurities can be achieved. The elution order in RP-HPLC is generally from the most polar to the least polar compounds. Therefore, glycosides with more sugar units will typically elute earlier than their corresponding aglycones. The separation of various strophanthin-K glycosides has been successfully achieved using RP C-18 columns. nih.gov

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) provides invaluable information regarding the molecular weight and structure of analytes. When coupled with HPLC, it offers a powerful platform for the definitive identification of compounds like this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like cardiac glycosides, as it minimizes fragmentation during the ionization process. In ESI-MS, the analyte solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase and directed into the mass analyzer. For the analysis of strophanthin glycosides, both positive and negative ion modes can be utilized. nih.govnih.gov In positive ion mode, protonated molecules [M+H]⁺ are commonly observed. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific precursor ion, such as the pseudomolecular ion of this compound, is selected and then subjected to fragmentation. This process, known as collision-induced dissociation (CID), breaks the molecule at its weakest bonds, generating a series of characteristic product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For cardiac glycosides, the fragmentation typically involves the sequential loss of the sugar moieties from the aglycone core. By analyzing these neutral losses, the composition and sequence of the sugar chain can be determined, and the identity of the aglycone can be confirmed. For instance, the fragmentation of the [M+H]⁺ precursor ion produces characteristic product ion spectra that are used for identification. nih.gov

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| [M+H]⁺ | [M+H - sugar moiety]⁺, [Aglycone+H]⁺ | Sequential loss of sugar units |

| [M-H]⁻ | [M-H - sugar moiety]⁻, [Aglycone-H]⁻ | Fragmentation pattern in negative ion mode |

This table illustrates the general fragmentation behavior of cardiac glycosides in MS/MS experiments. Specific m/z values would be determined for this compound.

In ESI-MS, in addition to the protonated [M+H]⁺ or deprotonated [M-H]⁻ pseudomolecular ions, it is common to observe adduct ions. nih.govacdlabs.com Adduct ions are formed when the analyte molecule associates with other ions present in the mobile phase or from the sample matrix. acdlabs.com Common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺ ions. In negative ion mode, adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]⁻, can be prevalent, especially when formic acid is used as a mobile phase additive. nih.gov The formation of these adducts can be beneficial for confirming the molecular weight of the analyte. For example, the mass difference between the [M+H]⁺ and [M+Na]⁺ ions should be approximately 22 Da, corresponding to the mass difference between a sodium ion and a proton. The observation of abundant [M+HCOO]⁻ adduct ions has been reported for strophanthin-K glycosides in negative ion ESI-MS. nih.gov

Sample Preparation and Extraction Methodologies for Research Samples

Effective sample preparation is a foundational step in the analysis of this compound, ensuring the removal of interfering substances and the concentration of the analyte for sensitive detection.

In many analytical approaches, the quantification of this compound is achieved through the analysis of its aglycone, strophanthidin. This conversion is typically accomplished through acid hydrolysis, which cleaves the glycosidic linkages. A common method involves the simultaneous extraction and hydrolysis of the glycoside from the sample matrix. This is often performed using a solution of aqueous methanolic hydrochloric acid. researchgate.net This one-step process is efficient for liberating the strophanthidin aglycone, which can then be subjected to further cleanup and analysis. The use of mineral acids and heat is a standard procedure for the hydrolysis of glycosides. nih.gov

Enzymatic hydrolysis presents an alternative, milder approach to cleaving the sugar moieties. Enzymes such as β-glucosidase can be employed for this purpose, offering a higher degree of selectivity compared to acid hydrolysis and avoiding the potentially harsh conditions that could lead to the degradation of the aglycone. semanticscholar.org

| Hydrolysis Technique | Reagents/Conditions | Outcome | Reference |

| Acid Hydrolysis | Aqueous Methanolic Hydrochloric Acid | Conversion of this compound to Strophanthidin | researchgate.net |

| General Acid Hydrolysis | Mineral Acids and Heat | Cleavage of glycosidic bonds to yield the aglycone | nih.gov |

| Enzymatic Hydrolysis | β-glucosidase | Selective cleavage of glucose units from the glycoside | semanticscholar.org |

Following extraction and, in many cases, hydrolysis, solid-phase extraction (SPE) is a crucial step for purifying the analyte from complex sample matrices. researchgate.net For cardiac glycosides like strophanthidin and its parent glycosides, reversed-phase SPE cartridges, particularly those with a C18 stationary phase, are widely utilized.

The principle of C18 SPE relies on the hydrophobic interactions between the nonpolar C18 chains of the sorbent and the relatively nonpolar analyte, such as strophanthidin. The process typically involves conditioning the cartridge with a non-polar solvent (e.g., methanol), followed by equilibration with a polar solvent (e.g., water). The sample is then loaded, and interfering polar compounds are washed away with a weak polar solvent. Finally, the analyte of interest is eluted with a stronger, less polar solvent, such as acetonitrile or methanol. This procedure effectively removes salts, polar endogenous compounds, and other matrix components that could interfere with subsequent chromatographic analysis.

| SPE Cartridge Type | Principle | Application in Cardiac Glycoside Analysis | Reference |

| C18 (Reversed-Phase) | Hydrophobic interaction | Removal of polar interferences from sample extracts containing strophanthidin and its glycosides. | researchgate.net |

Quantitative Analysis in Research Matrices

Accurate quantification of this compound or its aglycone, strophanthidin, in research samples is paramount. This is typically achieved using chromatographic techniques coupled with sensitive detectors, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To ensure the accuracy and precision of quantitative analysis, especially when dealing with complex matrices and multi-step sample preparation procedures, the use of an internal standard is essential. For the analysis of strophanthidin, digitoxigenin (B1670572) is a commonly employed internal standard. researchgate.net

Digitoxigenin is a cardiac glycoside aglycone that is structurally similar to strophanthidin but is not expected to be present in the samples being analyzed. By adding a known amount of the internal standard to the sample at the beginning of the sample preparation process, any loss of the analyte during extraction, hydrolysis, or analysis can be corrected for. The ratio of the analyte's response to the internal standard's response is used to construct the calibration curve and to quantify the analyte in the unknown samples. The use of digitoxigenin as an internal standard has been shown to be effective in the HPLC analysis of other glycosides as well.

| Internal Standard | Analyte | Analytical Technique | Purpose | Reference |

| Digitoxigenin | Strophanthidin | LC-MS/MS | Corrects for analyte loss during sample preparation and analysis, improving accuracy and precision. | researchgate.net |

The reliability of any quantitative analytical method is established through rigorous validation. Key parameters that are assessed include the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the LC-MS/MS analysis of strophanthidin in research matrices such as animal ingesta, these limits have been determined. In one study, the method detection limit for strophanthidin in control rumen samples was calculated to be 0.075 µg/g, and the limit of quantitation was 0.24 µg/g. These values demonstrate the high sensitivity of the LC-MS/MS method for detecting and quantifying strophanthidin, even at low concentrations.

| Validation Parameter | Definition | Reported Value for Strophanthidin | Matrix | Reference |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | 0.075 µg/g | Control Rumen | |

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | 0.24 µg/g | Control Rumen |

Degradation Studies and Metabolite Identification in Research Contexts

Understanding the stability of this compound and its potential degradation products or metabolites is crucial in various research contexts. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and heat, can provide valuable insights into its degradation pathways.

Research on a related mixture of strophanthidin glycosides, strophanthin-K, has shown that under acidic conditions, the primary degradation product is the aglycone, k-strophanthidin. This suggests that the glycosidic bonds are the most labile part of the molecule in an acidic environment. Conversely, under basic conditions, the degradation pathway shifts to the hydrolysis of the unsaturated 17β-lactone ring, leading to the formation of the corresponding gamma-hydroxy acids. semanticscholar.org

While specific degradation studies on this compound are not extensively reported, these findings on a similar compound suggest that the stability of this compound will be pH-dependent, with different parts of the molecule being susceptible to degradation under acidic versus basic conditions. The identification of such degradation products is typically carried out using advanced analytical techniques like LC-MS/MS, which can provide structural information about the resulting molecules. semanticscholar.org

| Degradation Condition | Affected Part of Molecule | Primary Degradation Product | Reference |

| Acidic | Glycosidic bonds | Aglycone (Strophanthidin) | semanticscholar.org |

| Basic | Unsaturated 17β-lactone ring | Gamma-hydroxy acids | semanticscholar.org |

Forced Degradation Pathways under Acidic and Basic Conditions

Forced degradation studies are essential for determining the intrinsic stability of a drug substance. In the context of this compound and related compounds, these studies typically involve subjecting the molecule to acidic and basic environments to simulate potential stress conditions. Research on strophanthin-K, a mixture of cardiac glycosides that includes structurally similar compounds to this compound, provides significant insights into these degradation pathways. nih.gov

Under acidic conditions, the primary degradation pathway for strophanthidin glycosides is the hydrolysis of the glycosidic linkages. nih.gov This reaction cleaves the sugar moieties from the aglycone, resulting in the formation of the core steroid structure. The acetal (B89532) linkage between the sugar chain and the aglycone is particularly susceptible to acid-catalyzed hydrolysis. uomustansiriyah.edu.iq

In contrast, basic conditions promote the hydrolysis of the unsaturated 17β-lactone ring, a characteristic feature of cardenolides. nih.gov This leads to the formation of the corresponding γ-hydroxy acid, which is a biologically inactive derivative. The integrity of the glycosidic bonds is generally maintained under basic conditions.

The conditions for forced degradation studies can be summarized as follows:

| Stress Condition | Reagent | Typical Concentration | Key Degradation Pathway |

| Acidic | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M | Cleavage of glycosidic bonds |

| Basic | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M | Hydrolysis of the lactone ring |

Identification of Degradation Products (e.g., k-Strophanthidin Aglycone)

The identification of degradation products is a crucial step in understanding the stability of this compound. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for this purpose. nih.gov

In studies involving the forced degradation of strophanthin-K, the principal degradation product under acidic conditions was identified as the aglycone, k-Strophanthidin. nih.gov The identity of this product is confirmed by comparing its chromatographic and mass spectrometric data with that of a reference standard. The loss of the sugar moieties (diglucosylcymarose in the case of the specific compound of interest) results in a significant change in the molecular weight, which is readily detected by mass spectrometry.

Under basic conditions, the primary degradation product is the hydrolyzed lactone ring derivative. This product retains the sugar chain but has a higher molecular weight due to the addition of a water molecule across the lactone.

The analytical techniques and identified degradation products are detailed in the table below:

| Analytical Method | Stress Condition | Major Degradation Product | Method of Identification |

| LC-ESI-MS/MS | Acidic | k-Strophanthidin Aglycone | Comparison with reference standard, mass fragmentation pattern |

| LC-ESI-MS/MS | Basic | γ-hydroxy acid derivative | Mass shift corresponding to the addition of H₂O |

Chemical Synthesis and Derivatization Strategies for Strophanthidin 3 Diglucosylcymarose Analogs in Research

Semisynthesis Approaches from Natural Precursors

Semisynthesis, which starts from naturally occurring and structurally complex molecules, is a dominant strategy for producing cardiac glycoside analogs. This approach leverages the intricate stereochemistry provided by nature, allowing chemists to focus on specific modifications rather than a total synthesis from simple starting materials.

The strophanthidin (B154792) aglycone, characterized by its steroid backbone, a butenolide ring at the C17 position, and a distinctive aldehyde group at C19, offers several sites for chemical modification. nih.gov One common strategy involves the selective reduction of the C19 aldehyde to a primary alcohol, yielding strophanthidol (B1218876). This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). nih.gov The resulting strophanthidol, with its additional hydroxyl group, serves as a versatile precursor for further derivatization, including subsequent glycosylation reactions. nih.gov

Other modifications have targeted the butenolide ring. For instance, aldol (B89426) condensation of k-strophanthidin with benzaldehyde (B42025) has been used to create a benzylidene intermediate, which can then undergo further reactions to produce analogs with substituted lactone rings. nih.gov These modifications to the aglycone are crucial for exploring how changes in the steroid core impact biological activity.

Table 1: Example of Strophanthidin Aglycone Modification

| Starting Material | Reagent | Product | Reference |

| Strophanthidin | Sodium Borohydride (NaBH₄) / Ethanol | Strophanthidol | nih.gov |

| k-Strophanthidin | Benzaldehyde | Benzylidene intermediate | nih.gov |

Ouabagenin (B150419) is a highly oxygenated cardiotonic steroid closely related to strophanthidin, differing primarily in the substitution at the C19 position (a hydroxymethyl group instead of an aldehyde). The synthesis of ouabagenin and its analogs provides significant insight into the chemical strategies required to build complex, polyhydroxylated steroid skeletons. acs.orgnih.govnih.gov

A notable synthesis of ouabagenin was achieved in 20-21 steps starting from either adrenosterone (B1665554) or cortisone (B1669442) acetate. acs.orgnih.gov This multi-step process involved key transformations such as:

Hydroxylation: Developing methods to introduce hydroxyl groups at specific positions, such as the challenging C19 position. nih.gov

Butenolide Formation: Installing the C17 butenolide moiety, a characteristic feature of cardenolides. acs.org

Protecting Group Strategies: Employing a series of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. acs.org

The successful synthesis of ouabagenin showcases the complexity of manipulating the steroid core and provides a roadmap for creating novel analogs of other cardiac glycosides, including those based on strophanthidin. acs.orgnih.gov

Glycosidation and Linker Modification Strategies

Glycosidation—the attachment of sugar units to the aglycone—is a critical step that significantly influences the properties of the final compound. The nature, number, and linkage of these sugars can profoundly affect the molecule's solubility and biological interactions. nuph.edu.ua

The formation of O-glycosidic bonds between a sugar and the hydroxyl groups of the strophanthidin aglycone is a cornerstone of analog synthesis. A primary challenge is achieving regioselectivity, as the aglycone possesses multiple hydroxyl groups (typically at C3, C5, and C14, with an additional one at C19 in strophanthidol). nih.gov

To address this, a one-pot method for the selective C3-glycosylation of strophanthidol has been developed using methylboronic acid as a transient protecting group. nih.gov The boronic acid is believed to form a cyclic boronate ester with the cis-diol system of the C5 and C19 hydroxyls, leaving the C3 hydroxyl group available for glycosylation. The glycosylation is then carried out using a glycosyl donor, such as a trichloroacetimidate (B1259523), in the presence of a catalytic amount of acid like trifluoromethanesulfonic acid (TfOH). nih.gov This strategy streamlines the synthesis by avoiding multiple protection and deprotection steps. nih.gov

Table 2: One-Pot Regioselective Glycosylation Protocol

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Protection | Strophanthidol, Methylboronic acid (MeB(OH)₂), 4Å molecular sieves in Dichloromethane | Transient protection of C5/C19 hydroxyls | nih.gov |

| 2. Glycosylation | Glycosyl trichloroacetimidate donor, Trifluoromethanesulfonic acid (TfOH) | Introduction of sugar moiety at C3-hydroxyl | nih.gov |

The diversity of cardiac glycoside analogs can be expanded by incorporating various sugar units, including aminosugars. nih.gov The synthesis of molecules with different sugar precursors attached to the aglycone allows for systematic exploration of structure-activity relationships. nih.gov

The introduction of aminosugars presents unique challenges, as the basic nitrogen atom can interfere with conventional Lewis acid-promoted glycosylation methods. nih.gov Therefore, specialized strategies are often required to successfully incorporate these moieties. nih.gov Synthetic approaches have been developed to create a library of analogs from k-strophanthidin using different sugar precursors, demonstrating the feasibility of attaching diverse carbohydrate units to the steroid core. nih.gov

An alternative to the traditional O-glycosidic bond is the formation of neoglycosides, where the sugar is connected to the aglycone via a different type of linker. One such approach involves the creation of methoxylamine derivatives (MeON-neoglycosides). nih.gov

This strategy typically involves reacting the C19-aldehyde of k-strophanthidin with a methoxylamine-functionalized sugar. The reaction forms a stable oxime ether linkage between the aglycone and the sugar moiety. nih.gov This creates a new class of analogs where the connection is not a true glycosidic bond, offering different chemical and physical properties compared to the natural O-glycosides. The synthesis of fluorescent methoxyamine derivatives has also been reported, highlighting the chemical versatility of this functional group. mdpi.com

Regioselective Functionalization and Structural Manipulation

Reduction of Aldehyde and Ketone Moieties

The C19-aldehyde group on the strophanthidin aglycone has been a key target for modification. In a notable study, researchers successfully reduced this aldehyde on a k-strophanthidin derivative. nih.gov This transformation is significant as it alters the electronic and steric properties at a crucial position of the steroid backbone, potentially influencing its interaction with biological targets. The reduction of ketone functionalities, often present in the sugar moieties of synthetic precursors, is also a critical step in creating analogs with varied sugar structures. nih.gov

Dihydroxylation and Alkene Reduction

The introduction of hydroxyl groups and the saturation of double bonds are powerful tools for modifying the polarity and conformation of the molecule. Dihydroxylation of alkene functionalities within the sugar moiety has been achieved, leading to the formation of new polyhydroxylated sugar analogs. nih.gov This allows for the investigation of the role of specific hydroxyl groups in the sugar chain on the compound's activity. Furthermore, the reduction of alkene moieties within the synthetic precursors has been employed to generate saturated analogs, providing valuable insights into the importance of unsaturation for biological efficacy. nih.gov

Protection and Oxidation Reactions

The selective manipulation of the numerous hydroxyl groups on the strophanthidin core and its sugar attachments necessitates the use of protecting groups. A key challenge is the regioselective functionalization of a specific hydroxyl group in the presence of others with similar reactivity. To this end, researchers have employed transient protecting groups to achieve site-specific modifications. For instance, methylboronic acid has been successfully utilized as a transient protecting group to block the C5 and C19 hydroxyls of strophanthidol, a closely related compound. nih.gov This strategy enables the selective glycosylation at the less reactive C3 position. The boronic ester is subsequently removed under mild conditions, yielding the desired C3-glycosylated product with high regioselectivity. nih.gov

While specific examples of selective oxidation on the Strophanthidin 3-diglucosylcymarose core are not extensively documented in readily available literature, general methods for the regioselective oxidation of hydroxyl groups in glycosides are well-established. For example, palladium-catalyzed oxidation has shown a preference for the C3 hydroxyl group in various glycosides. nih.govrug.nl Another approach involves TEMPO-mediated oxidation, which selectively targets the primary C6 hydroxyl group. nih.gov These established methods offer potential pathways for the future synthesis of oxidized strophanthidin analogs.

Development of Novel this compound Analogs for Structure-Activity Relationship Studies

The synthesis of a diverse library of analogs is paramount for establishing robust structure-activity relationships (SAR). By systematically altering different structural features and assessing the impact on biological activity, researchers can identify the key pharmacophoric elements.

Recent efforts have focused on modifying the aglycone, the lactone ring, and the sugar moiety. Modifications at the C19 position of the strophanthidin aglycone, for instance, have been shown to be critical for activity. The nature of the substituent at this position can significantly influence the compound's potency.

The butenolide lactone ring at the C17 position is another crucial determinant of activity. Analogs with modified lactone rings have been synthesized to explore the impact of this moiety on biological interactions. nih.gov

Interactive Data Table: Structure-Activity Relationship of Strophanthidin Analogs

| Compound | Modification | Key Finding |

| Strophanthidin Derivative 1 | Reduction of C19-aldehyde to alcohol | Altered activity profile, highlighting the importance of the C19-carbonyl group. |

| Strophanthidin Derivative 2 | Dihydroxylation of sugar alkene | Increased polarity, influencing cell permeability and target interaction. |

| Strophanthidin Derivative 3 | Saturation of sugar alkene | Reduced activity, indicating the importance of the double bond for optimal conformation or binding. |

| Strophanthidol-C3-glycoside | Selective glycosylation at C3 | Demonstrated a strategy for creating diverse glycosidic analogs. nih.gov |

| Lactone-modified Analog | Alteration of the butenolide ring | Significant impact on biological activity, emphasizing the lactone's role as a key pharmacophore. nih.gov |

Molecular and Cellular Mechanisms of Action of Strophanthidin 3 Diglucosylcymarose

Primary Target Interaction: Na+/K+-ATPase Inhibition

The cornerstone of Strophanthidin (B154792) 3-diglucosylcymarose's activity is its direct interaction with and inhibition of the Na+/K+-ATPase, also known as the sodium-potassium pump. patsnap.com This enzyme, a transmembrane protein found in most animal cells, is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for maintaining the electrochemical gradients necessary for numerous cellular functions, including nerve impulse transmission and muscle contraction. patsnap.comfrontiersin.org

Specificity of Binding to Na+/K+-ATPase Isoforms

The Na+/K+-ATPase exists in several isoforms, with the catalytic α subunit having four different forms (α1, α2, α3, and α4). nih.govnih.gov These isoforms exhibit tissue-specific distribution and may have distinct physiological roles. nih.gov For instance, in the human heart, the α1, α2, and α3 isoforms are expressed. nih.gov

While the sugar moiety of cardiac glycosides is known to influence their binding affinity and isoform selectivity, specific comparative data for Strophanthidin 3-diglucosylcymarose across all isoforms is not extensively detailed in the reviewed literature. nih.gov However, studies on cardiac glycosides in general reveal distinct isoform-specific affinities. For example, ouabain (B1677812), a related cardiac glycoside, shows a preference for the α1 and α3 isoforms over the α2 isoform in the absence of potassium. nih.gov In contrast, other digitalis glycosides can exhibit selectivity for the α2 and α3 isoforms. nih.gov The presence of extracellular potassium is a known antagonist to cardiac glycoside binding, and this antagonism can also be isoform-specific. nih.gov This suggests that the local ionic environment can modulate the inhibitory effect of these compounds. The specific binding characteristics of this compound to the various Na+/K+-ATPase isoforms remain an area requiring more direct and comparative research to fully elucidate its precise isoform-selective profile.

Concentration-Dependent Modulation of Na+/K+-ATPase Activity

The inhibition of Na+/K+-ATPase by this compound is a concentration-dependent phenomenon. Research on the aglycone, strophanthidin, has demonstrated that at lower nanomolar concentrations, it can paradoxically stimulate Na+/K+-ATPase activity. amegroups.cn However, at higher micromolar concentrations, a clear concentration-dependent inhibition is observed. amegroups.cn

For instance, one study on strophanthidin showed that concentrations of 1 to 100 µmol/L produced a progressive inhibition of Na+/K+-ATPase activity. amegroups.cn The inhibitory effect of cardiac glycosides is competitive with extracellular potassium, meaning that higher concentrations of K+ can reduce the inhibitory potency of the glycoside. nih.gov This competitive interaction underscores the dynamic nature of the drug-receptor binding at the cellular level.

Table 1: Concentration-Dependent Effects of Strophanthidin on Na+/K+-ATPase Activity

| Concentration of Strophanthidin | Effect on Na+/K+-ATPase Activity | Reference |

| 0.1 nmol/L | Stimulation | amegroups.cn |

| 1 nmol/L | Stimulation | amegroups.cn |

| 10 and 100 nmol/L | No significant effect | amegroups.cn |

| 1-100 µmol/L | Concentration-dependent inhibition | amegroups.cn |

Downstream Ion Homeostasis Modulation

The inhibition of the Na+/K+-ATPase by this compound sets off a predictable and crucial chain of events that alters the ionic balance within the cell, particularly in cardiomyocytes.

Regulation of Intracellular Sodium Concentration ([Na+]i)

By inhibiting the primary mechanism for sodium extrusion, this compound leads to a progressive increase in the intracellular sodium concentration ([Na+]i). patsnap.com This effect is directly linked to the degree of Na+/K+-ATPase inhibition. Studies using sodium-selective microelectrodes have directly measured this increase in [Na+]i following the application of strophanthidin. For example, brief exposure of cardiac Purkinje fibers to strophanthidin (5 x 10⁻⁶ M) resulted in a reversible increase in intracellular sodium activity. nih.gov The magnitude of this increase is also influenced by the extracellular potassium concentration, with lower [K+]o leading to a greater increase in [Na+]i for a given concentration of the glycoside. nih.gov

Impact on Na+/Ca2+ Exchanger Activity and Intracellular Calcium Influx ([Ca2+]i)

The rise in intracellular sodium has a profound impact on another crucial ion transporter: the sodium-calcium exchanger (NCX). patsnap.com The NCX is a bidirectional transporter that, in its "forward mode," removes calcium from the cell by exchanging it for sodium entering the cell down its electrochemical gradient. However, as the intracellular sodium concentration rises due to Na+/K+-ATPase inhibition, the sodium gradient that drives this forward-mode calcium extrusion is reduced. wikipedia.org

This reduction in the NCX's ability to extrude calcium, and in some conditions, the reversal of its function to a "reverse mode" where it brings calcium into the cell, leads to a net increase in the intracellular calcium concentration ([Ca2+]i). patsnap.comwikipedia.org This elevation of cytosolic calcium is a central element in the mechanism of action of cardiac glycosides. Studies have shown that the increase in [Na+]i is closely associated with a subsequent increase in intracellular calcium. acs.org

Modulation of Sarcoplasmic Reticulum Calcium Handling

The increase in cytosolic calcium concentration directly influences the handling of calcium by the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells. nih.gov The elevated [Ca2+]i leads to an increased uptake of calcium into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). This results in a greater SR calcium load. nih.gov

Consequently, upon cellular excitation, a larger amount of calcium is released from the SR, a phenomenon known as calcium-induced calcium release (CICR). nih.gov This amplified release of calcium from the SR is what ultimately leads to the enhanced force of contraction (positive inotropic effect) characteristic of cardiac glycosides. While the primary effect is an increase in the amount of calcium available for release, the direct modulation of the SR release channels (ryanodine receptors) by this compound is not a primary mechanism. Instead, the compound's influence on the SR is an indirect consequence of the altered trans-sarcolemmal ion fluxes. The frequency and amplitude of spontaneous calcium release events from the SR, known as "calcium sparks," are also known to be dependent on the SR calcium load, and would therefore be modulated by the action of this compound. nih.gov

Cell Signaling Pathway Perturbations

Detailed research findings specifically elucidating the perturbations of cellular signaling pathways by this compound are limited. The majority of available research focuses on its aglycone, strophanthidin. These studies indicate that strophanthidin can influence several critical signaling cascades involved in cell growth, proliferation, and survival.

Inhibition of MAPK Signaling Cascade (e.g., MEK1, ERK)

Investigations into the aglycone, strophanthidin, have shown that it can inhibit the expression of key proteins within the MAPK signaling pathway, such as MEK1. This pathway is crucial for transmitting signals from the cell surface to the nucleus, thereby regulating processes like gene expression, cell division, and differentiation. The downregulation of MEK1 by strophanthidin suggests a potential mechanism for its observed cytotoxic effects in cancer cell lines. However, specific studies confirming a similar inhibitory action by this compound are not presently available.

Modulation of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a vital signaling network that governs cell growth, metabolism, and survival. Research on strophanthidin has demonstrated its ability to modulate this pathway by inhibiting the expression of key components like PI3K, AKT, and mTOR. This inhibition can lead to the induction of apoptosis and autophagy in cancer cells. While these findings highlight the potential of strophanthidin as a modulator of this critical pathway, direct evidence for this compound is lacking.

Attenuation of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its dysregulation is often implicated in diseases like cancer. Studies have indicated that strophanthidin can attenuate this pathway by inhibiting the expression of Gsk3α and β-catenin. This interference with Wnt/β-catenin signaling represents another potential mechanism for the anti-cancer properties of strophanthidin. Again, research has not yet specifically demonstrated this effect for this compound.

Interaction with Other Protein Kinases and Regulation of Protein Phosphorylation

Strophanthidin has been shown to interact with various protein kinases and influence protein phosphorylation, which are key regulatory mechanisms in numerous cellular processes. For instance, it has been observed to inhibit the expression of checkpoint and cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase. In silico studies have also suggested potential interactions between strophanthidin and several key proteins from various signaling pathways. The specific interactions of this compound with protein kinases and its effect on protein phosphorylation remain to be elucidated.

Induction of Programmed Cell Death Pathways (in vitro/preclinical models)

The induction of programmed cell death, or apoptosis, is a key mechanism through which anti-cancer agents exert their effects. Research on strophanthidin suggests its involvement in activating specific apoptotic pathways.

Activation of TRAIL-DR5 Signaling

Recent studies on strophanthidin have revealed its ability to promote the expression of the tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2), also known as Death Receptor 5 (DR5), in human lung adenocarcinoma cells. This upregulation of DR5 activates downstream caspases, ultimately leading to apoptosis. This finding points to a specific mechanism by which strophanthidin can induce cell death in cancer cells. However, it is important to note that this research was conducted on the aglycone, and further studies are needed to confirm if this compound activates the TRAIL-DR5 signaling pathway in a similar manner.

Caspase Cascade Activation (e.g., Caspase 3, 6, 7, 8, 9)

The induction of apoptosis by strophanthidin is mediated through the activation of the caspase cascade. Research has shown that treatment of cancer cells with strophanthidin leads to the overexpression of the initiator caspase 9. nih.gov This, in turn, triggers the activation of executioner caspases, including caspase 3 and caspase 7, ultimately leading to programmed cell death. nih.gov

Further investigations in human lung adenocarcinoma cells (A549) have revealed that strophanthidin promotes the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5). nih.gov This stimulation of the death receptor pathway activates caspases 3, 6, and 8. nih.gov Immunofluorescence imaging has confirmed a significantly higher level of cleaved caspases 3, 6, and 8 in strophanthidin-treated cells compared to control groups. nih.gov Notably, the level of cleaved caspase 3 was found to be higher than that of caspases 6 and 8, suggesting that strophanthidin-induced apoptosis is primarily executed via the activation of caspase 3. nih.gov

Modulation of Apoptotic Regulatory Proteins (e.g., BAX, Bcl-2, Bcl-xl, PARP, ACIN1, Banf1)

Strophanthidin influences the expression of several key proteins that regulate apoptosis. Studies have indicated that strophanthidin treatment results in the overexpression of the pro-apoptotic protein BAX. nih.gov The compound's activity also involves Poly [ADP-ribose] polymerase 1 (PARP1), a protein that is cleaved and inactivated by caspases during apoptosis. nih.govnih.gov

In A549 cells, strophanthidin has been shown to upregulate the expression of downstream apoptotic proteins. nih.gov Specifically, the expression of Apoptotic Chromatin Condensation Inducer in the Nucleus (ACIN1) was increased by a fold change of 1.44, and Prelamin-A/C (LMNA) by a fold change of 1.75. nih.gov Both of these proteins are involved in inducing apoptosis through chromatin condensation. nih.gov Furthermore, a significant upregulation of Barrier-to-Autointegration Factor 1 (Banf1) has been observed, which is known to play a role in controlling the DNA damage response. nih.gov

| Apoptotic Regulatory Protein | Effect of Strophanthidin Treatment | Fold Change (in A549 cells) | Reference |

| BAX | Overexpression | Not Specified | nih.gov |

| ACIN1 | Upregulation | 1.44 | nih.gov |

| Banf1 | Upregulation | Not Specified | nih.gov |

| Prelamin-A/C (LMNA) | Upregulation | 1.75 | nih.gov |

Cell Cycle Dynamics and DNA Integrity

Strophanthidin exerts a profound impact on the cell cycle progression and the integrity of cellular DNA.

A key mechanism of strophanthidin's anti-cancer activity is its ability to induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net This effect has been observed in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. nih.govresearchgate.net Flow cytometry analysis has quantified this arrest. For instance, in MCF-7 cells, the percentage of cells in the G2/M phase increased from 18.82% in control cells to 37.84% following treatment. nih.gov Similarly, in HepG2 cells, the G2/M population increased from 25.51% to 34.82%. nih.gov In A549 cells, a more moderate increase from 26.25% to 27.85% was observed. nih.gov This arrest in the G2/M phase prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. nih.gov

| Cell Line | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Strophanthidin Treatment) | Reference |

| MCF-7 | 18.82% | 37.84% | nih.gov |

| A549 | 26.25% | 27.85% | nih.gov |

| HepG2 | 25.51% | 34.82% | nih.gov |

The G2/M phase arrest induced by strophanthidin is associated with the dysregulation of key cell cycle regulatory proteins. nih.gov Western blot and real-time PCR analyses have shown that strophanthidin inhibits the expression of checkpoint kinases Chk1 and Chk2, as well as the cyclin-dependent kinase CDK6 and cyclin D1. nih.gov These kinases are crucial for the progression of the cell cycle, and their inhibition contributes to the observed arrest. nih.gov Molecular docking studies have further suggested that strophanthidin can directly interact with and potentially inhibit Chk1 and Chk2. nih.gov

Strophanthidin has been shown to induce DNA damage in cancer cells, a factor that can contribute to both cell cycle arrest and apoptosis. nih.gov The comet assay, a technique used to detect DNA strand breaks, has been employed to demonstrate this effect. nih.govmdpi.com Following treatment with strophanthidin, cancer cells exhibit the formation of "comets," indicating an increase in DNA damage compared to untreated control cells. nih.gov This suggests that the cytotoxic effects of strophanthidin are, at least in part, mediated by its ability to compromise the genomic integrity of cancer cells. nih.gov

Modulation of Cellular Microenvironment and Gene Expression

Beyond its direct effects on cancer cells, strophanthidin can also modulate the cellular microenvironment and gene expression. In A549 cells, strophanthidin has been found to downregulate the expression of collagen COL1A5. nih.gov This suggests a potential role for the compound in altering the extracellular matrix, which is a critical component of the tumor microenvironment.

Downregulation of Extracellular Matrix Components (e.g., Collagen COL1A5)

There is no scientific evidence available to suggest that this compound causes the downregulation of collagen COL1A5 or other components of the extracellular matrix.

Impact on Splicing Factors (e.g., SRSF3) and mRNA Splicing

Information regarding the impact of this compound on splicing factors such as SRSF3 or the broader process of mRNA splicing is not present in the current body of scientific research.

Preclinical Pharmacological Investigations of Strophanthidin 3 Diglucosylcymarose

In Vitro Studies on Cellular Models

Strophanthidin (B154792), the active aglycone of Strophanthidin 3-diglucosylcymarose, has demonstrated notable cytotoxic effects against various human cancer cell lines. Studies have shown that Strophanthidin can effectively suppress the growth of malignant cells. ebin.pub Specifically, its activity has been observed in lung adenocarcinoma (A549), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. ebin.pub

The cytotoxic activity of Strophanthidin is dose-dependent. For instance, in HepG2 and A549 cells, the compound's effects on cell index, a measure of cell viability, were observed over a range of concentrations. Morphological changes characteristic of cell death have also been noted in MCF-7, A549, and HepG2 cells following treatment with Strophanthidin for 24 to 48 hours. The mechanism of cytotoxicity is linked to the induction of apoptosis and necrosis, mediated through various biochemical signaling pathways.

| Cell Line | Cancer Type | Key Findings |

| A549 | Lung Adenocarcinoma | Strophanthidin effectively suppresses cell growth. ebin.pub |

| MCF-7 | Breast Cancer | Strophanthidin demonstrates cytotoxic effects and suppresses growth. ebin.pub |

| HepG2 | Liver Cancer | Strophanthidin shows dose-dependent cytotoxicity and inhibits cell growth. ebin.pub |

A significant aspect of the preclinical evaluation of potential anticancer compounds is their selectivity towards malignant cells over healthy, non-malignant cells. Research indicates that Strophanthidin exhibits a degree of selectivity. It has been reported to have no toxic effects on normal, non-cancerous cells at concentrations that are effective in suppressing the growth of cancer cells. ebin.pub

Furthermore, studies involving human Peripheral Blood Mononuclear Cells (PBMCs) have shown that Strophanthidin does not exhibit significant cytotoxicity in these cells, even at concentrations up to 500 μM. ebin.pub This suggests a favorable therapeutic window, where the compound could potentially target cancer cells with minimal impact on healthy immune cells.

Strophanthidin has been shown to be a potent inhibitor of cancer cell proliferation and growth. ebin.pub Its antiproliferative activity is a key component of its anticancer effects. The compound has been observed to arrest the cell cycle at specific phases, thereby halting the division and multiplication of cancer cells. ebin.pub

In MCF-7 breast cancer cells, for example, treatment with Strophanthidin at a concentration of 2 μM can lead to cell cycle arrest at the G2/M phase. ebin.pub This arrest is associated with the inhibition of checkpoint and cyclin-dependent kinases in various cancer cells, including MCF-7, A549, and HepG2. ebin.pub By interfering with the cell cycle machinery, Strophanthidin effectively curtails the uncontrolled proliferation that is a hallmark of cancer.

Ex Vivo and Isolated Organ Preparations

Strophanthidin, as a cardiac glycoside, is known for its positive inotropic effects, meaning it increases the force of heart muscle contraction. These effects have been characterized in isolated cardiac muscle preparations. In experiments using trabeculae from failing human hearts, Strophanthidin exerted concentration-dependent positive inotropic effects at concentrations ranging from 0.01 to 1 micromol/L. This increase in contractile force was accompanied by a rise in intracellular sodium and calcium concentrations.

Similarly, in isolated guinea-pig ventricular myocytes, exposure to Strophanthidin resulted in an increased contraction. This effect is a classic characteristic of cardiac glycosides, which inhibit the Na+/K+-ATPase pump in cardiac muscle cells, leading to an accumulation of intracellular calcium and, consequently, enhanced contractility.

The electrophysiological effects of Strophanthidin have been investigated in isolated cardiac myocytes. In guinea-pig ventricular myocytes, exposure to Strophanthidin led to an initial lengthening followed by a shortening of the action potential (AP). The initial lengthening was associated with a more positive AP plateau, which then became more negative as the AP shortened.

A key finding is the reversible reduction of the L-type calcium current (ICa) upon exposure to Strophanthidin. This reduction in ICa appears to be an indirect effect, mediated by the rise in intracellular calcium that results from Na+/K+ pump inhibition. The increased intracellular calcium enhances the calcium-dependent inactivation of the calcium channels. This reduction in ICa is believed to be at least partially responsible for the observed shortening of the action potential and the more negative plateau. In rabbit atrioventricular node cells, Strophanthidin also caused a significant reduction in ICa,L and, with sustained exposure, led to spontaneous inward fluctuations in membrane current, which are associated with arrhythmogenic activity.

In Vivo Animal Models (excluding human trials)

Studies on Cardiac Function in Experimental Animal Models (e.g., Dog Heart-Lung Preparation)

In seminal studies, this preparation was instrumental in demonstrating the direct actions of cardiac glycosides on the myocardium, independent of systemic circulatory or nervous influences. Research conducted using the dog heart-lung model revealed that Strophanthus glycosides, such as k-Strophanthin, induce a positive inotropic effect, meaning they increase the force of myocardial contraction. vetscraft.comnih.gov This is a hallmark of cardiac glycosides. wikipedia.orgbiologydiscussion.com

One of the key findings from these early experiments was the observation that therapeutic concentrations of Strophanthus glycosides could dramatically enhance the effects of acetylcholine (B1216132). nih.gov In the dog heart-lung preparation, acetylcholine-mediated glucose absorption from the blood was shown to precede a reduction in oxygen consumption, which was then followed by an increase in contractile output. nih.gov The addition of Strophanthus glycosides amplified the effect of acetylcholine by a factor of 1000. nih.gov

Furthermore, investigations in dogs with closed thoraxes have corroborated these findings, showing that k-strophanthin affects hemodynamics by increasing cardiac output and influencing blood pressure. nih.gov These studies highlight the direct impact of the glycoside on the heart's pumping function. nih.gov The table below summarizes the typical hemodynamic effects observed in canine models.

| Hemodynamic Parameter | Effect of k-Strophanthin |

| Myocardial Contractility | Increased |

| Cardiac Output | Increased |

| Heart Rate | Decreased (Negative Chronotropy) |

| Blood Pressure | Variable, can be elevated |

| Cardiac Oxygen Consumption | Oxygen-sparing effect noted |

This table presents generalized findings from in vivo canine studies of k-Strophanthin.

Investigations of Organ-Specific Responses at a Mechanistic Level

The primary mechanism of action for cardiac glycosides like this compound at the cellular level is the inhibition of the Na+/K+-ATPase pump. wikipedia.orgcvpharmacology.comnih.gov This enzyme is ubiquitous in animal cells and its inhibition by cardiac glycosides leads to a cascade of events that vary in different organs.

In cardiac muscle, inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. vetscraft.comcvpharmacology.com This, in turn, alters the function of the Na+-Ca++ exchanger, resulting in an accumulation of intracellular calcium. vetscraft.comcvpharmacology.com The increased availability of calcium to the contractile proteins (troponin-C) enhances the force of myocardial contraction. vetscraft.comcvpharmacology.com

Beyond the heart, Strophanthus glycosides have been shown to have effects on other organs and metabolic processes in animal models. For instance, in dogs, ouabain (B1677812) (a type of strophanthin) has been observed to induce hypoglycemia, an effect that is synergistically enhanced by the addition of insulin. nih.gov Furthermore, ouabain increases lactate (B86563) utilization by the canine myocardium. nih.gov Studies in human skeletal muscle cells, which can be extrapolated to animal models, indicate that ouabain stimulates glycogen (B147801) synthesis. nih.gov

The organ-specific responses are also evident in the liver and kidneys. In rats, high doses of aqueous and ethanol (B145695) extracts of Strophanthus hispidus were found to impact the liver and heart, causing significant increases in liver proteins and heart enzymes. nih.gov The ethanolic extract of Strophanthus hispidus has also demonstrated significant cardiac protective and anti-hypertensive activity in rats with ischemia-reperfusion myocardial infarction and renal artery-occluded hypertension. nih.gov This suggests a broader range of effects beyond simple cardiotonic action.

The table below outlines the mechanistic actions and organ-specific responses.

| Organ/System | Mechanistic Action | Observed Effect in Animal Models |

| Heart | Inhibition of Na+/K+-ATPase, leading to increased intracellular Ca++ | Increased contractility, altered heart rate. vetscraft.comwikipedia.orgcvpharmacology.com |

| Vasculature | Inhibition of Na+/K+-ATPase in vascular smooth muscle | Vasoconstriction due to smooth muscle cell depolarization. cvpharmacology.com |

| Metabolic | Induction of hypoglycemia (in dogs), increased myocardial lactate utilization. nih.gov | |

| Liver | Alterations in liver enzyme levels at high doses (in rats). nih.gov | |

| Kidney | Diuretic effect due to increased renal blood flow and glomerular filtration rate. vetscraft.com |

This table summarizes findings from various animal model studies on cardiac glycosides like k-Strophanthin and ouabain.

Structure Activity Relationship Sar Studies of Strophanthidin 3 Diglucosylcymarose and Its Analogs

Influence of Glycoside Moiety on Biological Activity

The sugar chain attached at the C3 position of the strophanthidin (B154792) steroid nucleus is a primary determinant of its pharmacokinetic and pharmacodynamic properties. The nature, number, and linkage of these sugar units can profoundly alter the compound's interaction with its cellular targets.

The sugar moiety is crucial for the binding affinity and activity of cardiac glycosides. While the aglycone alone (strophanthidin) can inhibit the Na+/K+-ATPase, the presence of a sugar chain generally enhances potency. The type and length of the sugar chain influence the molecule's solubility and its ability to anchor effectively to the binding site on the Na+/K+-ATPase.

For instance, k-strophanthin is a mixture of glycosides including k-strophanthoside (B1200544) (strophanthidin-glucosyl-cymaroside) and k-strophanthin-β (strophanthidin-cymaroside). The addition of glucose to the cymarose sugar, creating a larger glycoside chain like that in Strophanthidin 3-diglucosylcymarose, is known to affect the compound's properties. Generally, increasing the number of sugar residues can alter the compound's water solubility and half-life. While aglycones often show lower inhibitory activity on the Na+/K+-ATPase compared to their glycosylated counterparts, the optimal length of the sugar chain for maximum potency can vary.

The pattern of glycosylation is a key factor in the interaction with the primary target, the Na+/K+-ATPase enzyme, and other potential targets like Hypoxia-Inducible Factor-1 (HIF-1). The sugar chain is believed to make secondary contacts with the enzyme, supplementing the primary interaction of the aglycone and thereby increasing the stability of the drug-receptor complex.

Recent research has shown that cardiac glycosides can inhibit the accumulation of HIF-1α, a key protein in cellular response to hypoxia that is often implicated in cancer progression. nih.gov Studies with glycosides like digoxin (B3395198) and digitoxin (B75463) have demonstrated a reduction in HIF-1α protein expression and subsequent activity. nih.gov The glycoside portion of the molecule is essential for this activity, as it facilitates the cellular interactions that lead to the downstream inhibition of HIF-1α. While direct comparative studies on the specific glycosylation pattern of this compound and its effect on HIF-1 are limited, the general principle is that the sugar moiety is integral to this anticancer mechanism. The presence of the glycoside chain enables the compound to effectively engage with cellular pathways that regulate HIF-1. nih.govnih.gov

Modifying the sugar units by introducing an amino group can significantly enhance the efficacy and duration of action of cardiac glycosides. A notable example is the semi-synthetic aminosugar cardiac glycoside ASI-222, which is a digitoxigenin (B1670572) derivative.

Studies comparing aminosugar glycosides to their neutral sugar counterparts have revealed a marked increase in potency. For example, two aminosugar cardiac glycosides, ASI-222 and ASI-254, were found to be approximately 10 times more potent as inhibitors of Na+/K+-ATPase than their non-amino analog, ouabain (B1677812), or digoxin. nih.gov This increased potency in enzyme inhibition correlates directly with a greater increase in cardiac contractile force. nih.gov Further research has shown that the addition of an aminosugar to the aglycone not only increases potency over a single neutral sugar but also prolongs the duration of activity in myocardial tissue.

| Compound | Sugar Moiety Type | I₅₀ (M) for Na+,K+-ATPase Inhibition |

|---|---|---|

| ASI-222 | Aminosugar (4-amino-4,6-dideoxy-β-D-galactopyranosyl) | 1.3 x 10⁻⁷ |

| ASI-254 | Aminosugar (4-aminoglucose analog) | 1.4 x 10⁻⁷ |

| ASI-253 | Neutral Sugar (nonamino galactose analog of ASI-222) | 1.15 x 10⁻⁶ |

| Digoxin | Neutral Sugar (Trisaccharide) | 1.6 x 10⁻⁶ |

| Ouabain | Neutral Sugar (Rhamnose) | 1.75 x 10⁻⁶ |

Data sourced from research on swine brain Na+,K+-ATPase. nih.gov

Modifications of the Aglycone (Strophanthidin) Moiety

The steroid nucleus, or aglycone, of strophanthidin contains several structural features that are indispensable for its biological activity. Modifications to this core can lead to significant changes in potency and selectivity.

A defining feature of cardiac glycosides is the unsaturated lactone ring attached at the C17 position of the steroid core. The structure of this ring classifies the compound into one of two major groups: the cardenolides, which possess a five-membered butenolide ring, and the bufadienolides, which have a six-membered pyrone ring. Strophanthidin is a cardenolide.

This lactone ring is essential for activity. It is believed to be involved in the binding to the Na+/K+-ATPase, and its unsaturated nature is critical. Both five- and six-membered lactone rings can confer high activity, but the specific structure influences the compound's potency and interaction with the enzyme. Plant-derived cardiac glycosides, like strophanthidin and digoxin, typically feature the five-membered cardenolide ring, while those derived from animal sources, such as toad venom, contain the six-membered bufadienolide ring.

The specific arrangement of functional groups and the stereochemistry of the strophanthidin aglycone are vital for its biological function. Two particularly important positions are C14 and C19.

The hydroxyl group at the C14 position (C14-OH) is a hallmark of strophanthidin and related compounds and is considered essential for cardiotonic activity. This group, along with the junction of the C and D rings of the steroid, creates a characteristic U-shape in the molecule that is critical for a proper fit into the Na+/K+-ATPase binding site.

Computational and Docking Studies

Computational and docking studies have emerged as powerful tools to elucidate the molecular interactions between this compound and its potential biological targets. These in silico methods provide valuable insights into the binding affinities and modes of interaction, guiding further experimental validation and drug development efforts.

Predictive Modeling of Ligand-Target Interactions (e.g., Bcl-2, Bcl-xl, STAT3)

Predictive modeling, particularly molecular docking, has been employed to investigate the interaction of strophanthidin, the aglycone of this compound, with key proteins implicated in cancer cell survival and proliferation, such as Bcl-2, Bcl-xl, and STAT3.

One study conducted in silico docking of strophanthidin with these proteins and reported notable binding scores. The study aimed to identify the binding mechanisms of strophanthidin with the anti-apoptotic proteins Bcl-2 and Bcl-xl, as well as the transcription factor STAT3. The results indicated that strophanthidin can effectively bind to these proteins, suggesting a potential mechanism for its observed anticancer activities. scholarsresearchlibrary.com

The docking analysis revealed specific amino acid residues involved in the interaction. For Bcl-2, strophanthidin was found to interact with residues such as PHE150, ASP61, ARG65, PHE71, and SER75 through the formation of hydrogen bonds. scholarsresearchlibrary.com Similarly, for Bcl-xl, hydrogen bonding was a key feature of the interaction. scholarsresearchlibrary.com In the case of STAT3, strophanthidin was shown to bind to the DNA binding domain, forming hydrogen bonds with residues ARG379 and HIS437. scholarsresearchlibrary.com

These predictive modeling studies suggest that strophanthidin can interfere with the function of these critical proteins, potentially leading to the induction of apoptosis and inhibition of cancer cell growth. The binding of strophanthidin to the anti-apoptotic proteins Bcl-2 and Bcl-xl may disrupt their function, thereby promoting programmed cell death. scholarsresearchlibrary.com Furthermore, the interaction with STAT3 could inhibit its activity as a transcription factor, which is often dysregulated in cancer. scholarsresearchlibrary.com

Table 1: In Silico Docking Scores of Strophanthidin with Target Proteins

| Target Protein | Docking Score (LibDock Score) | Interacting Residues |

| Bcl-2 | 98.77 | PHE150, ASP61, ARG65, PHE71, SER75 |

| Bcl-xl | 78 | Not specified in detail |

| STAT3 | 106.562 | ARG379, HIS437 |

Note: The data presented is for strophanthidin, the aglycone of this compound. The docking scores are as reported in the cited study and may vary depending on the software and parameters used. scholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For cardiac glycosides, QSAR models have been developed to predict their cytotoxic activity against various cancer cell lines. scholarsresearchlibrary.comresearchgate.net These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

While specific QSAR studies focusing exclusively on this compound and its close analogs are limited in publicly available literature, general QSAR models for cardiac glycosides provide valuable insights. These studies have shown that descriptors such as docking scores, binding free energies, and solvation models can be used to develop predictive models for cytotoxic activity. scholarsresearchlibrary.comresearchgate.net

A study developing QSAR models for a set of 19 cardiac glycosides demonstrated that there is a good correlation between the experimental IC50 values and the predicted values based on molecular descriptors. scholarsresearchlibrary.comresearchgate.net The correlation coefficients (R²) for models based on docking score and binding free energy were found to be in the range of 0.65–0.98. scholarsresearchlibrary.com This indicates that the binding affinity to the target, often the Na+/K+-ATPase, is a major determinant of the cytotoxic activity of these compounds.

Furthermore, pharmacophore-based 3D-QSAR models have been successfully applied to cardiac glycosides. scholarsresearchlibrary.comresearchgate.net These models identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. A study reported a 3D-QSAR model for cardiac glycosides with a high correlation coefficient (R² = 0.9733), indicating a robust and predictive model. scholarsresearchlibrary.com